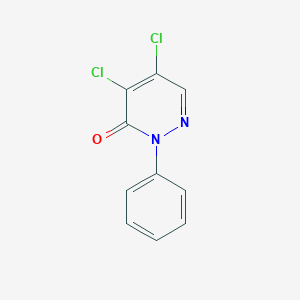

4,5-dichloro-2-phenylpyridazin-3(2H)-one

説明

Overview of Pyridazin-3(2H)-one Heterocycles in Medicinal and Agrochemical Chemistry

The pyridazin-3(2H)-one nucleus is a "privileged scaffold" in medicinal chemistry, valued for its wide range of pharmacological applications. nih.gov These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key building blocks in designing new drugs and agrochemicals. researchgate.netscispace.com Their versatility allows for functionalization at various positions on the ring, enabling the creation of a diverse array of bioactive molecules. researchgate.net

Historical Context and Evolution of Pyridazinone Research

The study of pyridazine (B1198779) heterocycles dates back to the work of Emil Fischer, who first prepared a pyridazine derivative during his investigations of the Fischer indole (B1671886) synthesis. wikipedia.org The parent heterocycle, pyridazine, was synthesized by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org Over the years, research has expanded significantly, with a growing interest in pyridazin-3(2H)-one derivatives due to their broad spectrum of biological activities. nih.govnih.gov The development of new synthetic methods has further fueled the exploration of this chemical space, leading to the discovery of numerous compounds with therapeutic potential. nih.gov

Importance of the Pyridazine Moiety as a Versatile Scaffold for Bioactive Compounds

The pyridazine ring is an attractive scaffold for developing bioactive compounds due to its unique physicochemical properties. nih.gov It can act as a less lipophilic substitute for a phenyl ring and can be used as a replacement for other azines and azoles. nih.gov The presence of two adjacent nitrogen atoms allows for robust hydrogen-bonding, which is crucial for drug-target interactions. nih.gov This structural feature, combined with its chemical stability and the ease of synthetic modification, makes the pyridazine moiety a valuable component in drug discovery programs. nih.gov Pyridazine-based compounds have been developed to target a wide range of biological targets, including enzymes and receptors involved in various diseases. researchgate.netresearchgate.net

Role of Pyridazin-3(2H)-ones in Drug Discovery and Development

Pyridazin-3(2H)-one derivatives have emerged as important pharmacophores in drug discovery, with applications in treating a variety of conditions. benthamdirect.com They have been investigated for their potential as anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective agents. nih.gov The versatility of the pyridazinone scaffold has led to the development of numerous compounds with diverse pharmacological profiles. researchgate.net For example, substitution at the C6 position of the pyridazinone core with aryl or heteroaryl groups has resulted in compounds with cardiotonic, antihypertensive, and platelet aggregation inhibitory activities. researchgate.net The ongoing research in this area continues to uncover new therapeutic applications for this class of compounds. nih.govbenthamdirect.com

Specific Focus on 4,5-Dichloro-2-phenylpyridazin-3(2H)-one as a Key Intermediate and Lead Compound

This compound is a key chemical intermediate used in the synthesis of a variety of other compounds. chemimpex.com Its specific structural arrangement, featuring two chlorine atoms and a phenyl group, provides a versatile platform for creating more complex molecules with targeted biological activities. chemimpex.comresearchgate.net

Previous Research Highlights on Pyridazinone Derivatives Relevant to the Target Compound

Research on pyridazinone derivatives has yielded numerous compounds with significant biological activities. For instance, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Several of these compounds showed potent inhibition of COX-2, with IC50 values in the micromolar range, suggesting their potential as anti-inflammatory agents. nih.gov

Another study focused on the synthesis of pyridazinone derivatives with an ethenyl spacer at position-6. nih.gov These compounds were found to be highly potent and selective COX-2 inhibitors, with some demonstrating superior anti-inflammatory activity compared to existing drugs like celecoxib (B62257) and indomethacin. nih.gov

The following table summarizes the biological activities of some representative pyridazinone derivatives:

Biological Activities of Representative Pyridazinone Derivatives

Furthermore, the synthesis of new 4,5-dihydro-3(2H)pyridazinone derivatives has been explored for their cardiotonic and hypotensive activities. researchgate.netnih.gov Several of these compounds exhibited a more effective response than the reference drug digoxin, and some also showed significant hypotensive effects. researchgate.netnih.gov

The following table provides details on the cardiotonic and hypotensive activities of some of these derivatives:

Cardiotonic and Hypotensive Activities of 4,5-dihydro-3(2H)pyridazinone Derivatives

Table of Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dichloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWCOHVAHQOJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168751 | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-53-9 | |

| Record name | 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1698-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1698-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2,3-dihydro-2-phenylpyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenyl-4,5-dichloro-3-pyridazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78AH78WRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 Phenylpyridazin 3 2h One

Established Synthetic Routes to 4,5-Dichloro-2-phenylpyridazin-3(2H)-one

The synthesis of this compound has been approached through several key methodologies, primarily involving reactions with mucochloric acid and various cyclization strategies.

Reactions Involving Mucochloric Acid Precursors

A prevalent and efficient method for synthesizing the pyridazinone core involves the reaction of mucochloric acid with a substituted hydrazine (B178648). Specifically, the synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one is achieved by refluxing mucochloric acid with 4-methylphenyl hydrazine in diluted sulfuric acid. cbijournal.com This approach has been shown to be superior in terms of reaction time and yield compared to previous methods that utilized 4-methylphenyl hydrazine hydrochloride in aqueous sodium hydroxide. cbijournal.com The reaction of 3,4-dichloro-5-phenylfuran-2(5H)-one, derived from mucochloric acid and benzene (B151609) via a Friedel-Crafts reaction, with hydrazine hydrate (B1144303) also yields the corresponding pyridazinone. nih.govresearchgate.net

Cyclization Reactions and Precursor Modifications

Cyclization reactions are fundamental to forming the pyridazinone ring. The condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids, with hydrazines is a classic method for preparing these heterocycles. wikipedia.org Modifications of precursors are also employed. For instance, the first synthesis of a pyridazine (B1198779) involved the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

More complex cyclization strategies, such as the (5+3) cyclization of pyridinium (B92312) 1,4-zwitterions with enol diazoacetates catalyzed by Rh(II), have been developed for synthesizing related fused heterocyclic systems. nih.gov Additionally, formal (2+3) and (3+3) cyclization reactions involving pyridinium 1,4-zwitterions have been utilized to create various substituted nitrogen-containing heterocycles. nih.gov

Palladium-Catalyzed Reactions in Pyridazinone Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of pyridazinones. thieme-connect.comresearchgate.net These methods often involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com For example, a one-pot palladium-catalyzed procedure has been developed to prepare 5-substituted 6-phenyl-3(2H)-pyridazinones. thieme-connect.com This involves the use of a reactive intermediate, 5-bromo-2-hydroxymethyl-6-phenyl-3-pyridazinone, which undergoes coupling reactions like Suzuki, Sonogashira, or Stille. thieme-connect.com The choice of ligand is crucial in these reactions, as it can significantly affect the reactivity and selectivity of the catalyst. nih.govnih.gov

Functionalization and Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse derivatives with a range of biological activities.

Modifications at the N-2 Position of the Pyridazinone Ring

The nitrogen atom at the N-2 position of the pyridazinone ring is a key site for derivatization. Alkylation of the N-2 position is a common strategy to introduce various substituents. For instance, 5-chloro-6-phenyl-2-substituted-pyridazin-3(2H)-ones can be prepared by treating 5-chloro-6-phenylpyridazin-3(2H)-one with different halides in the presence of a base. nih.gov The reaction conditions, including the choice of solvent and the nature of the halide, can influence the reaction's efficiency. nih.gov

Another approach involves the introduction of a chloromethyl group at the N-2 position by reacting the parent pyridazinone with paraformaldehyde and thionyl chloride. nih.gov This chloromethylated intermediate can then be further modified.

Substitutions and Transformations at C-4 and C-5 Chloro Positions

The chlorine atoms at the C-4 and C-5 positions of the pyridazinone ring are reactive towards nucleophilic substitution, providing a straightforward way to introduce a variety of functional groups. cbijournal.comnih.gov For example, reacting [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various substituted amines in the presence of a base like anhydrous cesium carbonate leads to the synthesis of 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com

Furthermore, the chlorine atoms can be displaced by other nucleophiles. For instance, treatment with hydrazine hydrate can lead to the formation of hydrazinylpyridazine derivatives. nih.govresearchgate.net These derivatives can then undergo further cyclization reactions to form fused heterocyclic systems. nih.govresearchgate.net

Introduction of Various Pharmacophoric Groups for Structure-Activity Relationship Studies

The strategic introduction of diverse pharmacophoric groups onto the this compound core is a cornerstone of structure-activity relationship (SAR) studies. These modifications aim to enhance the biological efficacy and selectivity of the resulting compounds.

One common approach involves the nucleophilic substitution of the chlorine atoms at the C4 and C5 positions. For instance, a series of novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and evaluated for their cardiotonic activities. nih.gov The study revealed that specific substitutions on the phenyl ring attached to the pyridazinone core significantly influenced their biological effect. nih.gov

Similarly, new classes of pyridazinone derivatives containing cyclic or acyclic amine moieties have been synthesized. cbijournal.com These substitutions at the C5 position, replacing a chlorine atom, were achieved by reacting the parent dichloropyridazinone with various amines. The resulting compounds were evaluated for their anticancer and antiangiogenic properties, highlighting the importance of the amino group as a key pharmacophore. cbijournal.com

The introduction of N-acylhydrazone moieties has also been explored to create derivatives with dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity. nih.gov This strategy involves a multi-step synthesis starting from a pyrrolo[3,4-d]pyridazinone core, demonstrating the versatility of the pyridazinone system in accommodating complex pharmacophoric groups. nih.gov

The table below summarizes key findings from SAR studies on pyridazinone derivatives.

| Compound Series | Pharmacophoric Group Introduced | Biological Activity Investigated | Key SAR Finding | Reference |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinones | Substituted benzamides | Cardiotonic | Specific substitution patterns on the benzamide (B126) ring enhanced activity. | nih.gov |

| 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-ones | Cyclic/acyclic amines | Anticancer, Antiangiogenic | The nature of the amine substituent at C5 influenced the cytotoxic and antiangiogenic potential. | cbijournal.com |

| Pyrrolo[3,4-d]pyridazinone derivatives | N-acylhydrazones | COX/LOX Inhibition | The N-acylhydrazone moiety was crucial for dual inhibitory activity. | nih.gov |

| Diarylurea derivatives of pyridazinone | Diarylurea | Anticancer, Antimicrobial | Specific substitutions on the aryl rings led to potent VEGFR-2 inhibition and antimicrobial effects. | nih.gov |

Ring-Fused Pyridazinone Derivatives and their Synthesis

The synthesis of ring-fused pyridazinone derivatives represents a significant advancement in the chemical modification of the this compound scaffold. These fused systems often exhibit unique pharmacological profiles due to their rigid, conformationally constrained structures.

One notable example is the synthesis of pyridazino[4,5-b]indol-4-ones. These compounds were synthesized and evaluated as inhibitors of DYRK1A, a kinase implicated in several diseases. nih.gov The synthetic route involved the construction of the indole (B1671886) ring onto the pyridazinone core, leading to a novel class of potent and selective inhibitors. nih.gov

Another approach involves the condensation of ninhydrin (B49086) with barbituric acid derivatives to form functionalized pyridazino[4,5-d]pyridazine (B3350090) systems. asianpubs.org These reactions create complex, polycyclic structures with fluorescent properties, highlighting the potential of pyridazinone derivatives in materials science as well. asianpubs.org

Furthermore, ring closure reactions of appropriately substituted pyridazinones can lead to the formation of fused heterocyclic systems like pyridazino[4,5-b] asianpubs.orgresearchgate.netoxazines and pyridazino[4,5-b] nih.govresearchgate.netoxazepines. sciforum.net These cyclization reactions are typically base-catalyzed and depend on the nature of the substituents on the pyridazinone ring and the side chain. sciforum.net The synthesis of pyrrolidine (B122466) or piperidine (B6355638) ring-fused azepino[5,4,3-cd]indole derivatives has also been achieved through N-acyliminium ion cyclization, showcasing the diverse strategies available for creating complex fused pyridazinone systems. elsevierpure.com

The following table details various ring-fused pyridazinone systems and their synthetic origins.

| Fused Ring System | Synthetic Precursor/Method | Potential Application | Reference |

| Pyridazino[4,5-b]indol-4-ones | Condensation followed by cyclization | DYRK1A inhibitors | nih.gov |

| Pyridazino[4,5-d]pyridazines | Condensation of ninhydrin with barbituric acid derivatives | Fluorescent compounds | asianpubs.org |

| Pyridazino[4,5-b] asianpubs.orgresearchgate.netoxazines/oxazepines | Intramolecular ring closure of hydroxyalkylamino-pyridazinones | Novel heterocyclic scaffolds | sciforum.net |

| Azepino[5,4,3-cd]indoles | N-acyliminium ion cyclization of hydrox- or alkoxylactams | Complex heterocyclic synthesis | elsevierpure.com |

Novel Synthetic Approaches and Catalyst Development for this compound and its Analogues

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound and its analogues. These approaches often focus on improving reaction conditions, yields, and regioselectivity.

Microwave-Assisted Synthesis of Pyridazinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. shd-pub.org.rsmdpi.com This technology has been successfully applied to the synthesis of various pyridazinone derivatives, offering advantages such as reduced reaction times, higher yields, and cleaner reaction profiles. shd-pub.org.rsnih.gov

For example, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been developed using microwave irradiation. nih.gov This efficient method allows for the rapid assembly of complex molecules with potential antimicrobial activity. nih.gov Similarly, the synthesis of 1,2,4-oxadiazoles, which can be structurally related to pyridazinone bioisosteres, has been achieved efficiently under microwave conditions. mdpi.com

Regioselective Nucleophilic Substitution Reactions

The regioselective functionalization of the pyridazinone ring is crucial for the development of targeted therapeutics. The two chlorine atoms in this compound exhibit different reactivities, allowing for selective substitution.

Studies on the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles have shown that the regioselectivity is influenced by the nature of the nucleophile and the solvent. researchgate.net This allows for the selective synthesis of either 4- or 5-substituted derivatives. The regioselectivity of nucleophilic aromatic substitution (SNAr) is a common theme in heterocyclic chemistry, with similar principles governing the reactions of other dichlorinated heterocycles like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines. wuxiapptec.comnih.govnih.govrsc.org

The reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols has also been investigated, demonstrating that the regiochemistry can be controlled by the choice of base and solvent. researchgate.net

Heck-Type Ring Closure Reactions in Pyridazinone Systems

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been utilized for the construction of cyclic structures, including those containing a pyridazinone core. nih.govkoreascience.kr Intramolecular Heck reactions are particularly useful for synthesizing macrocycles and fused-ring systems. While direct examples involving this compound are not prevalent in the provided context, the principles of Heck-type ring closures are applicable to appropriately functionalized pyridazinone derivatives. This methodology offers a powerful strategy for creating complex molecular architectures that are not easily accessible through other means. nih.gov

Advanced Spectroscopic and Computational Characterization of 4,5 Dichloro 2 Phenylpyridazin 3 2h One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H-NMR: In the ¹H-NMR spectrum of a derivative, 4-chloro-2-cyano-5-phenylaminopyridazin-3(2H)-one, the phenyl protons appear as a multiplet in the range of δ 7.01-7.34 ppm. researchgate.net For related pyridazinone derivatives, the chemical shifts of the protons on the pyridazinone and phenyl rings provide key information about the electronic environment and substitution patterns.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For instance, in 2-phenylpyridine (B120327), a related heterocyclic compound, the carbon signals appear at specific chemical shifts, including those for the phenyl group and the pyridine (B92270) ring. rsc.org Similar detailed analysis of the ¹³C-NMR spectrum of 4,5-dichloro-2-phenylpyridazin-3(2H)-one would reveal the precise chemical environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for Related Phenyl-Substituted Heterocycles

| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| 2-Phenylpyridine | CDCl₃ | 8.83-7.15 (m) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |

| 2-(4-Chlorophenyl)pyridine | CDCl₃ | 8.70 (d), 7.95 (d), 7.80-7.66 (m), 7.45 (d), 7.30-7.21 (m) | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | rsc.org |

| 4-Chloro-2-cyano-5-phenylaminopyridazin-3(2H)-one | DMSO-d₆ | 7.01-7.34 (m, 5H) | Not specified | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In a related compound, 4,5-dichloro-2-cyanopyridazin-3(2H)-one, characteristic IR absorption bands were observed at 3297 cm⁻¹ (N-H stretching), 2255 cm⁻¹ (C≡N stretching), and 1695-1676 cm⁻¹ (C=O stretching). researchgate.net For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) group in the pyridazinone ring, typically in the range of 1650-1700 cm⁻¹. Additionally, characteristic peaks for C-Cl stretching and the aromatic C-H and C=C bonds of the phenyl ring would be present.

Table 2: Key IR Absorption Frequencies for a Related Pyridazinone Derivative

| Functional Group | Wavenumber (cm⁻¹) | Compound | Reference |

| N-H Stretch | 3297 | 4,5-dichloro-2-cyanopyridazin-3(2H)-one | researchgate.net |

| C≡N Stretch | 2255 | 4,5-dichloro-2-cyanopyridazin-3(2H)-one | researchgate.net |

| C=O Stretch | 1695, 1676 | 4,5-dichloro-2-cyanopyridazin-3(2H)-one | researchgate.net |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. Electron impact (EI) mass spectrometry has been used to study the fragmentation of related 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. growingscience.com Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.com For this compound, ESI-MS would be expected to show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming its molecular weight.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. libretexts.org Molecules with conjugated systems, such as the pyridazinone ring and the phenyl group in this compound, exhibit characteristic UV-Vis absorption spectra. The position and intensity of the absorption maxima (λ_max) provide information about the extent of conjugation and the electronic nature of the molecule. libretexts.orgmsu.edu The spectrum of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), for example, shows a characteristic absorption in the UV range due to its conjugated π-bonding systems. libretexts.org

Crystallographic Studies of this compound and Related Compounds

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (XRD) Analysis of Pyridazinone Structures

Single-crystal X-ray diffraction (XRD) analysis allows for the determination of bond lengths, bond angles, and intermolecular interactions within the crystal structure. For example, the crystal structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one was determined using this method. nih.gov The analysis revealed that the non-hydrogen atoms of the molecule lie on a crystallographic mirror plane. In the crystal, molecules are linked into chains by weak intermolecular C-H···O hydrogen bonds. nih.gov Similar studies on this compound would provide invaluable data on its molecular geometry and packing in the solid state.

Table 3: Crystal Data for 4,5-Dichloro-2-methylpyridazin-3(2H)-one

| Parameter | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂O | nih.gov |

| Molecular Weight | 179.00 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| a (Å) | 6.5157 (1) | nih.gov |

| b (Å) | 15.9127 (4) | nih.gov |

| c (Å) | 13.5175 (3) | nih.gov |

| V (ų) | 1401.53 (5) | nih.gov |

| Z | 8 | nih.gov |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the forces holding the molecules together can be obtained. For pyridazinone derivatives, this analysis reveals the dominant role of specific contacts in the crystal packing.

In a study of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H···H (37.9%), C···H/H···C (18.7%), and Cl···H/H···Cl (16.4%) contacts. iucr.org This highlights the importance of van der Waals forces and hydrogen bonding in the supramolecular assembly. Similarly, for methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, H···H (39.7%), H⋯C/C⋯H (27.5%), and H⋯N/N⋯H (15.5%) interactions were found to be the most prominent. nih.gov

The analysis of 4,5-dichloro-2-methylpyridazin-3(2H)-one reveals that molecules are linked into chains by weak intermolecular C—H⋯O hydrogen bonds. nih.gov In the crystal structure of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), Hirshfeld surface analysis showed that H⋯H (51.2%), Cl⋯H/H⋯Cl (13.9%), and C⋯H/H⋯C (12.3%) interactions are dominant. researchgate.net These findings underscore the general importance of hydrogen bonds and van der Waals interactions in the crystal packing of pyridazine (B1198779) derivatives. nih.gov

Table 1: Dominant Intermolecular Contacts in Pyridazinone Derivatives from Hirshfeld Surface Analysis

| Compound | H···H (%) | C···H/H···C (%) | Halogen···H/H···Halogen (%) | Other significant contacts (%) |

| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one iucr.org | 37.9 | 18.7 | 16.4 (Cl···H/H···Cl) | 6.7 (Cl···C/C···Cl) |

| methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate nih.gov | 39.7 | 27.5 | - | 15.5 (H···N/N···H), 11.1 (O···H/H···O) |

| {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) researchgate.net | 51.2 | 12.3 | 13.9 (Cl···H/H···Cl) | 11.8 (S···H/H···S) |

Computational Chemistry and Molecular Modeling

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, complementing experimental data. For this compound and its analogs, a range of computational techniques have been employed to understand their behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to predict the electronic structure and geometry of molecules with high accuracy. For 4,5-dichloropyridazin-3-(2H)-one, DFT calculations using the B3LYP/6-31G(d,p) basis set have been performed to determine the molecular geometry and vibrational frequencies of both its monomeric and dimeric forms. jocpr.com The results show good agreement between the optimized geometry of the dimeric form and experimental data, suggesting the presence of intermolecular interactions in the solid state. jocpr.com

In a broader context, DFT calculations have been successfully applied to various pyridazinone derivatives to establish relationships between their theoretical and experimental characteristics, aiding in the prediction of molecular properties with high accuracy. mdpi.com For instance, in a study of para amino-dichloro chalcone (B49325) isomers, DFT with the B3LYP functional and 6-311G(d,p) basis set was used for geometry optimization, revealing that the E chalcones are the most stable. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential inhibitors. nih.gov Pyridazinone derivatives have been the subject of numerous docking studies to evaluate their potential as therapeutic agents.

For example, pyrazolo-[3,4-d]pyridazinone derivatives have been investigated as covalent inhibitors of Fibroblast growth factor receptor 1 (FGFR1), a target in cancer therapy. nih.gov Covalent docking, along with other computational methods, helped to elucidate the binding mechanism of these compounds. nih.gov In another study, various pyridazinone derivatives were docked into the active site of HIV reverse transcriptase, with several compounds showing favorable binding interactions and good docking scores, suggesting their potential as anti-HIV agents. tandfonline.com The docking of 1H-pyrazole derivatives to receptor tyrosine kinases and protein kinases has also been performed to screen for potential inhibitors, with several compounds showing promising results. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyridazinone Derivatives

| Derivative Class | Target Protein | Therapeutic Area | Key Findings |

| Pyrazolo-[3,4-d]pyridazinones nih.gov | FGFR1 | Anticancer | Elucidation of covalent binding mechanism. |

| 6-aryl-pyridazinones tandfonline.com | HIV Reverse Transcriptase | Anti-HIV | Favorable binding interactions and good docking scores. |

| 1H-pyrazole derivatives nih.gov | VEGFR-2, Aurora A, CDK2 | Anticancer | Identification of potential kinase inhibitors. |

Molecular Dynamics Simulations to Understand Conformational Dynamics

MD simulations are crucial for understanding the conformational dynamics of molecules like Lipid II in a membrane environment and its interaction with antibiotics. nih.gov They are also used to analyze the stability of protein-ligand complexes predicted by molecular docking. nih.gov For instance, MD simulations of pyrazolo-pyridazinone derivatives bound to FGFR1 helped to confirm the stability of the docked poses and provided insights into the binding free energies. nih.gov The use of MD simulations can reveal the conformational flexibility of a ligand and its receptor, which is essential for a complete understanding of their interaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unesp.bryoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. researchgate.net

For 4,5-dichloropyridazin-3-(2H)-one, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the HOMO and LUMO energies and the corresponding energy gap. jocpr.com This analysis helps in understanding the molecule's electrophilic and nucleophilic nature. jocpr.comyoutube.com A low HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.comresearchgate.net In the case of some pyridazine derivatives, it has been noted that for nucleophilic substitution, the LUMO+1 orbital may be more relevant for correlating reactivity than the LUMO. wuxiapptec.com FMO analysis of various heterocyclic compounds has shown a good correlation between the energies of these orbitals and their observed electrophilic and nucleophilic reactivities. wuxiapptec.com

Table 3: Frontier Molecular Orbital Properties of 4,5-dichloropyridazin-3-(2H)-one

| Parameter | Value |

| HOMO Energy | Data from DFT calculations jocpr.com |

| LUMO Energy | Data from DFT calculations jocpr.com |

| Energy Gap (ΔE) | Calculated from HOMO and LUMO energies jocpr.com |

Tautomerism Studies in Pyridazin-3(2H)-ones

Tautomerism, the interconversion of structural isomers, is a crucial phenomenon in pyridazin-3(2H)-ones, as different tautomers can exhibit distinct chemical and biological properties. The potential for tautomerism between the pyridazin-3(2H)-one and the aromatic pyridazin-3-ol forms is a key area of study.

Theoretical studies using DFT methods at the B3LYP/6-311++G** level have investigated the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol. nih.govresearchgate.net These studies have considered two primary mechanisms: a direct hydrogen transfer and a double hydrogen transfer via a dimeric intermediate. nih.govresearchgate.net The direct transfer is associated with a high activation energy, while the dimer-assisted transfer has a significantly lower energy barrier. nih.govresearchgate.net The solvent is also shown to play a critical role, with protic polar solvents being able to reduce the activation energy for the direct transfer mechanism. nih.govresearchgate.net Experimental and computational studies on other heterocyclic systems, such as pyridine carbonyl thiosemicarbazide (B42300) derivatives, also highlight the importance of identifying the most stable tautomer to understand their biological activity. researchgate.netconsensus.app

Pharmacological and Biological Activities of 4,5 Dichloro 2 Phenylpyridazin 3 2h One Derivatives

Cardiovascular Activities

Derivatives of 4,5-dichloro-2-phenylpyridazin-3(2H)-one have demonstrated a broad spectrum of cardiovascular activities. Research has highlighted their potential as vasodilators, positive inotropic agents, phosphodiesterase inhibitors, antiplatelet agents, and antihypertensive compounds. nih.gov

Vasodilatory and Vasorelaxant Properties

Certain pyridazinone derivatives are recognized for their dual action as both inotropes and vasodilators, often termed "inodilators". This vasodilatory effect is crucial for reducing both preload and afterload on the heart, contributing to their therapeutic potential in conditions like congestive heart failure.

One of the most potent compounds identified in a series of bis(azinone) derivatives was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]p yridazin- 3(2H)-one. This compound exhibited significant vasodilator potency, with an ED15 (the dose required for a 15% fall in perfusion pressure) of 0.01 μmol/kg in anesthetized cats. nih.gov The vasodilatory action of these compounds is closely linked to their ability to inhibit phosphodiesterase III (PDE III). nih.gov

Positive Inotropic Effects and Cardiotonic Agents

A significant area of research for pyridazinone derivatives has been their positive inotropic (heart-strengthening) effects. These compounds are investigated as cardiotonic agents for their ability to increase myocardial contractility.

In a study involving the synthesis of 24 target 4,5-dihydro-3(2H)pyridazinone compounds, twelve exhibited a more potent positive inotropic effect on isolated rabbit hearts than the reference drug, digoxin. nih.gov The cardiotonic activity of these derivatives is largely attributed to their inhibition of PDE III in heart muscle. nih.gov For instance, the compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]p yridazin- 3(2H)-one not only showed vasodilator effects but was also a potent inotrope, with an ED50 of 0.02 μmol/kg for increasing the first derivative of left ventricular pressure (dLVP/dtmax). nih.gov Another example, OPC-8212, a quinolinone derivative with some structural similarities, also demonstrated a selective positive inotropic effect in dogs with experimentally induced heart failure. nih.gov

Table 1: Inotropic and Vasodilator Activity of a Key Pyridazinone Derivative

| Compound | Positive Inotropic Potency (dLVP/dtmax ED50) | Vasodilator Potency (Perfusion Pressure ED15) |

|---|

Data sourced from studies on anesthetized cats. nih.gov

Phosphodiesterase (PDE) Inhibition, particularly PDE III and PDE IV

The mechanism underlying many of the cardiovascular effects of pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes. researchgate.net PDEs are responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cardiovascular regulation. By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to effects like vasodilation and increased cardiac contractility.

PDE III Inhibition: PDE III is a primary target for pyridazinone-based inodilators. nih.gov The correlation between PDE III inhibition and the observed cardiotonic and hypotensive activities has been well-established. nih.gov A series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues were found to be potent PDE III inhibitors. The most active among them, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]p yridazin- 3(2H)-one, had an IC50 value of 0.07 μM for the inhibition of PDE III derived from cat heart. nih.gov Structure-activity relationship studies suggest that a planar phenylpyridazinone moiety and a methyl group at the 5-position of the dihydropyridazinone ring enhance PDE III inhibitory potency. nih.gov

PDE IV Inhibition: More recently, pyridazinone derivatives have also been investigated as inhibitors of PDE4. uel.ac.uk A 2021 study reported a new series of pyridazinone derivatives as PDE4 inhibitors, noting that compounds with an indole (B1671886) residue at position 4 of the heterocyclic ring showed higher inhibitory activity against PDE4B in vitro. uel.ac.uk

Table 2: PDE III Inhibitory Potency of a Pyridazinone Derivative

| Compound | PDE III IC50 |

|---|

Data sourced from studies on cat heart-derived PDE III. nih.gov

Antiplatelet Activity and Mechanisms of Action

Several 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been shown to possess significant antiplatelet aggregation properties. nih.gov This activity is of interest for the prevention and treatment of thrombotic diseases.

In one study, compounds with a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group in the 5-position were identified as having the strongest pharmacological effects. nih.gov The anti-aggregation activity of these compounds was found to be up to 16,000 times greater in vitro and up to 370 times greater ex vivo than that of acetylsalicylic acid. nih.gov Furthermore, a study on various 4,5-dihydro-3(2H)pyridazinones found that two of the synthesized compounds induced complete inhibition of platelet aggregation. nih.gov The P2Y12 receptor is a key target for many antiplatelet drugs, and various heterocyclic compounds, including those with structures related to pyridazinones, are designed to target this receptor. researchgate.net

Antihypertensive Research

The vasodilatory effects of pyridazinone derivatives naturally lead to their investigation as potential antihypertensive agents. nih.gov Research has confirmed that these compounds can effectively lower blood pressure.

Derivatives of 6-aryl-4,5-dihydro-3(2H)-pyridazinone have demonstrated a hypotensive action in rats. nih.gov The hypotensive effect of some of these derivatives was reported to be up to 40 times greater than that of the comparator drug, dihydralazine. nih.gov In a separate investigation, four newly synthesized 4,5-dihydro-3(2H)pyridazinone compounds showed a marked and significant hypotensive effect, superior to a previously reported reference compound. nih.gov While research into dihydropyridine (B1217469) derivatives as antihypertensives is extensive, the distinct class of pyridazinone derivatives also shows significant promise in this area. nih.gov

Antimicrobial Activities

Beyond their cardiovascular applications, derivatives of this compound have also been evaluated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.

A series of novel 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones were synthesized and screened for antimicrobial activity. nih.gov These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungi, showing promise as antimicrobial agents. nih.gov

In another study, newly synthesized pyridazine (B1198779) derivatives were tested against Bacillus cereus, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). chemmethod.com Some of the starting materials and intermediate compounds showed significant inhibition zones, particularly against E. coli. chemmethod.com

Furthermore, derivatives of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone were evaluated for their activity against several pathogenic microbes. mdpi.comnih.gov Schiff bases derived from this pyridazinone scaffold showed good activity against S. aureus, B. subtilis, S. typhi, and E. coli. mdpi.com

In the realm of antifungal research, specific 5-Chloro-6-Phenyl-pyridazin-3(2H)-one derivatives have displayed good activity against phytopathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. researchgate.net Additionally, certain pyridazine derivatives showed significant antifungal activity against Candida glabrata and Candida albicans. researchgate.net

Table 3: Antimicrobial Spectrum of Various Pyridazinone Derivatives

| Derivative Class | Target Organisms | Reference |

|---|---|---|

| 1,3,4-Thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones | Gram-positive bacteria, Gram-negative bacteria, Fungi | nih.gov |

| Pyridazine derivatives from α-hydrazino-N-Carbazole acetamide | Escherichia coli, Bacillus cereus, Staphylococcus aureus | chemmethod.com |

| Schiff bases of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | S. aureus, B. subtilis, S. typhi, E. coli | mdpi.com |

| 5-Chloro-6-Phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica (Fungi) | researchgate.net |

Antibacterial Efficacy and Spectrum

The antibacterial potential of pyridazinone derivatives has been an area of active research. While broad-spectrum activity is a common feature of this class of compounds, specific derivatives of this compound have been synthesized and evaluated against various bacterial strains. For instance, studies on pyrazole (B372694) and isoxazole (B147169) derivatives bearing a dichlorophenyl group have demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org

Notably, newly synthesized pyrazoles have shown significant antibacterial activity. Specifically, compounds identified as 2a and 2b exhibited moderate to high activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biomedpharmajournal.org This suggests that the inclusion of the dichlorophenyl moiety, a key feature of the parent compound , may contribute to the antibacterial efficacy.

Further research into imidazole (B134444) derivatives also highlights the potential for developing potent antibacterial agents. In one study, while most synthesized 4,5-diphenylimidazol-2-thiol derivatives showed no antibacterial activity, compound 6d was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org Additionally, compound 6c showed moderate activity against both Staphylococcus aureus and Enterococcus faecalis, with an MIC of 16 μg/mL for both. scirp.org

Table 1: Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2a | S. aureus, E. coli | Moderate to High | biomedpharmajournal.org |

| 2b | S. aureus, E. coli | Moderate to High | biomedpharmajournal.org |

| 3b | S. aureus | Moderate to High | biomedpharmajournal.org |

| 6c | S. aureus, E. faecalis | 16 µg/mL | scirp.org |

| 6d | S. aureus | 4 µg/mL | scirp.org |

Antifungal Efficacy and Spectrum

The antifungal properties of pyridazinone derivatives have been investigated, with some compounds showing promising activity against various fungal pathogens. Research on derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, a structurally similar compound, has provided insights into their potential antifungal efficacy. drugbank.com These studies have primarily focused on plant pathogenic fungi.

For instance, a number of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. drugbank.com Specifically, compounds 3h , 7b , and 7c showed significant inhibition of G. zeae (50.3%, 57.9%, and 60.5% respectively), while compounds 3e and 3h were effective against F. oxysporum (53.2% and 50.9% inhibition respectively). drugbank.com Compound 7c also exhibited good activity against C. mandshurica. drugbank.com

While these findings are promising, it is important to note that the tested pathogens are plant-specific. However, some research on other heterocyclic structures, such as 1,5-diarylpyrroles, has shown activity against human pathogens like Candida albicans. nih.gov This suggests that with appropriate structural modifications, derivatives of this compound could also be developed as effective agents against human fungal infections. One study reported that 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones showed antifungal activity against the human pathogenic fungi Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org

Table 2: Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives against Plant Pathogens

| Compound | G. zeae (% Inhibition) | F. oxysporum (% Inhibition) | C. mandshurica (% Inhibition) | Reference |

|---|---|---|---|---|

| 3d | 45.1 | 38.2 | 43.5 | drugbank.com |

| 3e | 43.8 | 53.2 | 40.6 | drugbank.com |

| 3f | - | 44.2 | - | drugbank.com |

| 3h | 50.3 | 50.9 | 47.8 | drugbank.com |

| 6b | 40.4 | - | - | drugbank.com |

| 7c | 60.5 | 43.1 | Good activity | drugbank.com |

Antiviral Properties

The investigation of pyridazine derivatives has extended to their potential as antiviral agents. A study focusing on the synthesis of new pyridazine derivatives for anti-Hepatitis A Virus (HAV) evaluation revealed promising results. nih.gov In this research, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones were used as precursors to synthesize a variety of fused pyridazine derivatives. nih.gov

Among the newly synthesized compounds, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione (10) demonstrated the most significant activity against HAV. nih.gov This highlights the potential of the pyridazine scaffold in the development of antiviral drugs. The study also involved the synthesis of a 3-chloropyridazine (B74176) derivative by reacting the parent pyridazinone with phosphorus oxychloride, indicating a pathway to further functionalize the core structure for enhanced antiviral activity. nih.gov

While these findings are encouraging, the research on the antiviral properties of derivatives specifically from this compound is still in its early stages. The general antiviral potential of pyridazine-based frameworks, however, provides a strong rationale for further investigation in this area. nih.gov

Anti-inflammatory and Analgesic Effects

Pyridazinone derivatives have been recognized for their anti-inflammatory and analgesic properties, with some compounds showing potent activity in various in vivo models. nih.gov

Mechanisms of Anti-inflammatory Action

The primary mechanism underlying the anti-inflammatory effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

In a study investigating new pyridazinone derivatives, two novel compounds, 4-phenyl- and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (compounds 8a and 8b) , were synthesized and tested for their ability to inhibit COX-1 and COX-2. nih.gov Both compounds showed inhibitory activity against both enzymes at a concentration of 10 microM. nih.gov Specifically, compound 8a inhibited COX-1 by 59% and COX-2 by 37%, while compound 8b inhibited COX-1 by 61% and COX-2 by 28%. nih.gov These findings suggest that these derivatives can modulate the inflammatory response through the COX pathway.

Evaluation of Analgesic Potency

The analgesic potential of pyridazinone derivatives has been evaluated in various animal models. The same compounds, 8a and 8b , that demonstrated anti-inflammatory activity also showed potent analgesic effects in the p-benzoquinone-induced writhing test in mice. nih.gov Importantly, these compounds did not cause any gastric lesions in the tested animals, highlighting their potential as safer analgesic agents compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other studies on fentanyl-related compounds have also shown that derivatives with a piperidine (B6355638) ring, a common moiety in some pyridazinone derivatives, can exhibit significant analgesic activity. nih.gov For example, most of the synthesized 1-(heterocyclyalkyl)-4-(propionanilido)-4-piperidinyl methyl esters and methylene (B1212753) methyl ethers exhibited superior analgesia to morphine in the mouse hotplate test. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyridazinone Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity | Gastric Lesions | Reference |

|---|---|---|---|---|---|

| 8a | 59 | 37 | Potent | None | nih.gov |

| 8b | 61 | 28 | Potent | None | nih.gov |

Anticancer and Cytotoxic Activities

A significant body of research has focused on the anticancer and cytotoxic potential of this compound derivatives. These studies have demonstrated that modifications at the 5-position of the pyridazinone ring can lead to compounds with significant activity against various human cancer cell lines.

In one study, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives (4a-i) were synthesized and evaluated for their inhibitory effects on HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) cancer cells. nih.gov Among these, compounds 4g and 4i showed inhibitory activity very close to the standard drug methotrexate. nih.gov

Another study focused on 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives (4a-l) . cbijournal.com The in vitro cytotoxic activity of these compounds was tested against the same three cancer cell lines. Compounds 4a (76.78±0.7% inhibition against HEP3BPN 11) and 4e (79.04±0.2% against HEP3BPN 11 & 73.09±01% against MDA 453) showed promising anticancer activity. cbijournal.com

Furthermore, a study on 3(2H)-pyridazinone derivatives with a piperazinyl linker investigated their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. unich.it These compounds were found to have good anti-proliferative effects, with the two most promising compounds, 12 and 22 , inducing oxidative stress and apoptosis in the cancer cells. unich.it

Table 4: Cytotoxic Activity of Selected this compound Derivatives

| Compound Series | Cancer Cell Lines | Notable Compounds | Key Findings | Reference |

|---|---|---|---|---|

| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-ones | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | 4g, 4i | Inhibitory activity close to methotrexate. | nih.gov |

| 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | 4a, 4e | Promising anticancer activity with significant inhibition percentages. | cbijournal.com |

| 3(2H)-pyridazinone with piperazinyl linker | AGS (gastric adenocarcinoma) | 12, 22 | Good anti-proliferative effects; induce oxidative stress and apoptosis. | unich.it |

In vitro and In vivo Cytotoxicity Studies

Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines.

A notable study identified six pyridazinone derivatives as potential anticancer agents, with Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) being the most potent. nih.gov Pyr-1 demonstrated significant cytotoxicity against 22 human cancer cell lines, with particularly low CC50 values in leukemia, breast, and lung cancer cell lines. nih.gov The cytotoxic activity of Pyr-1 was attributed to the induction of apoptosis, confirmed by phosphatidylserine (B164497) externalization, mitochondrial depolarization, and caspase-3 activation. nih.gov

Another study synthesized a series of novel 3(2H)-pyridazinone derivatives and evaluated their anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov This research highlighted that different substituents on the pyridazinone ring could lead to varying degrees of cytotoxic effects. nih.gov Similarly, new 3(2H)-pyridazinone derivatives with a piperazinyl linker showed good anti-proliferative effects against gastric adenocarcinoma cells (AGS) with limited cytotoxicity against normal human gingival fibroblasts. nih.govunich.it

The introduction of an aryl moiety on the pyridazinone skeleton has also yielded derivatives with promising cytotoxic activities. lookchem.com For instance, a series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids exhibited moderate to excellent growth inhibition against the murine P815 mastocytoma cell line, with compound 5b (containing a nitro group) being the most potent. lookchem.com

Furthermore, in vivo studies have supported the in vitro findings. In a murine orthotopic osteosarcoma model, certain pyridazinone derivatives demonstrated the ability to limit tumor growth, suggesting their potential as therapeutic agents against this type of cancer. mdpi.com

Table 1: In vitro Cytotoxicity of Selected Pyridazinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Pyr-1 | 22 human cancer cell lines (including leukemia, breast, lung) | Potent cytotoxicity with low micromolar or nanomolar CC50 values; induces apoptosis. | nih.gov |

| 3(2H)-pyridazinone with piperazinyl linker | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects with limited cytotoxicity to normal cells. | nih.govunich.it |

| N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acid (Compound 5b) | Murine P815 mastocytoma | Significant cytotoxic activity (IC50 = 0.40 µg/mL). | lookchem.com |

| Pyridazinone derivatives 4aa and 4ba | Osteosarcoma cell lines | Decreased cell proliferation and survival. | mdpi.com |

| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | Liver (HEP3BPN 11), Breast (MDA 453), Leukemia (HL 60) | Compounds 4a, 4b, and 4e showed promising anticancer activity. | cbijournal.com |

| Pyrimido[1,2-b]pyridazin-2-one derivative (Compound 1) | Not specified | Capable of inducing cell cycle arrest at the G0/G1 phase. | nih.gov |

Inhibition of Key Enzymes and Molecular Targets in Cancer Pathways (e.g., Thioredoxin Reductase)

The anticancer activity of pyridazinone derivatives is often linked to their ability to inhibit key enzymes and molecular targets involved in cancer progression.

One of the significant mechanisms of action for some pyridazinone derivatives is the inhibition of the proteasome. For instance, the potent cytotoxic compound Pyr-1 was found to impair proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress in cancer cells. nih.gov

Vascular endothelial growth factor receptor-2 (VEGFR-2) is another critical target in cancer therapy. A series of diarylurea derivatives based on pyridazinone scaffolds were designed as surrogates for sorafenib (B1663141) and evaluated for their VEGFR-2 inhibitory activity. nih.govrsc.org Compound 17a from this series demonstrated the best inhibitory activity against VEGFR-2. nih.govrsc.org Molecular docking studies provided insights into the binding modes of these compounds to the VEGFR-2 enzyme. nih.govrsc.org

Furthermore, some pyridazinone-based derivatives have been identified as inhibitors of other crucial kinases. For example, pyrazole-indole hybrids have shown potent antitumor activity through the excellent inhibition of CDK-2 kinase. mdpi.com Additionally, a new series of pyridazine derivatives have been described as effective anticancer agents that target the epidermal growth factor receptor (EGFR). mdpi.com

While direct inhibition of thioredoxin reductase by this compound derivatives is not explicitly detailed in the provided search results, the induction of oxidative stress by some derivatives suggests a potential interaction with cellular redox systems, of which thioredoxin reductase is a key component. nih.gov

Antitumor Potential of Pyridazinone Derivatives

The antitumor potential of pyridazinone derivatives has been demonstrated through various in vitro and in vivo studies, highlighting their promise as novel chemotherapeutic agents. nih.govrsc.org

A study focusing on a new pyridazinone derivative, Pyr-1, revealed its potent cytotoxic activity against a panel of 22 human cancer cell lines. nih.gov This compound was particularly effective against leukemia, breast, and lung cancer cells, inducing apoptosis and causing oxidative and proteotoxic stress. nih.gov

Furthermore, a series of diarylurea derivatives based on pyridazinone scaffolds were screened against 60 cancer cell lines at the National Cancer Institute (NCI). nih.govrsc.org Compounds 8f, 10l, and 17a from this series exhibited significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. rsc.org Compound 10l was also found to induce G0-G1 phase cell cycle arrest in the A549/ATCC lung cancer cell line and upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org

In another study, novel pyrido-pyridazinone derivatives were discovered as FER tyrosine kinase inhibitors with in vivo antitumor efficacy in a subcutaneous tumor model. acs.org Compound 21 from this series showed significant tumor growth inhibitory activity in a dose-dependent manner without causing significant body weight loss. acs.org

The antitumor activity of some pyridazinones containing a 2-phenyl-1H-indolyl moiety has also been investigated, suggesting that this structural combination could enhance the antitumor properties of the new compounds. researchgate.netjocpr.com

Other Emerging Biological Activities

Beyond their well-documented anticancer properties, derivatives of this compound have shown potential in other therapeutic areas.

Anticonvulsant Properties

Several studies have explored the anticonvulsant activity of pyridazinone derivatives.

In one study, fourteen 6-(substituted-phenyl)-4,5-dihydro-3(2H)pyridazinones and fifteen 6-(substituted-phenyl)-3(2H)pyridazinones were synthesized and screened for their ability to antagonize maximal electroshock seizures (MES) in mice. nih.gov The results indicated that 6-(2',4'-dichlorophenyl)-3(2H)pyridazinone was the most potent anticonvulsant among the tested compounds. nih.gov The structure-activity relationship analysis revealed that a higher hydrophobic parameter of the substituent on the phenyl ring and the presence of an electron-withdrawing substituent were associated with more potent anticonvulsant activity. nih.gov

Another study involved the synthesis of 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives, which were also tested for their anticonvulsant activity using the MES method. researchgate.net Some of these derivatives showed significant anticonvulsant activity. researchgate.net The core pyridazinone structure is recognized for its potential in developing anticonvulsant agents. sarpublication.com

Antisecretory Activity (e.g., Antiulcer Agents)

Pyridazinone derivatives have been investigated for their potential as antiulcer and antisecretory agents.

A series of novel 3(2H)-pyridazinone derivatives and their analogues were synthesized in an effort to develop new types of antiulcer agents. nih.gov These compounds were evaluated for their gastric antisecretory activity in pylorus-ligated rats. nih.gov The study found that 3(2H)-pyridazinones with a C-6 phenyl group and an N-2 alkyl side chain with a terminal thioamide group were among the most potent compounds tested. nih.gov Selected compounds also showed effectiveness in experimental ulcer models, including Shay's, aspirin-induced, and stress-induced ulcers in rats. nih.gov The pyridazinone nucleus is considered a valuable scaffold for developing agents with antisecretory and antiulcer properties. sarpublication.comnih.gov

Antioxidant Activity

The antioxidant properties of pyridazinone derivatives have also been a subject of research, with several studies demonstrating their ability to scavenge free radicals and reduce oxidative stress. nih.govtandfonline.com

A study screened a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues for their in vitro antioxidant activity. nih.govtandfonline.com Many of these compounds showed a strong inhibitory effect on superoxide (B77818) anion formation and exhibited activity comparable to alpha-tocopherol (B171835) in inhibiting lipid peroxidation. nih.govtandfonline.com

In another investigation, novel synthesized pyridazinone derivatives were evaluated for their antioxidant activity using the DPPH free radical scavenging method. researchgate.net The results showed that some of the synthesized compounds possessed significant scavenger activity. researchgate.net

Furthermore, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were screened for their antioxidant activities against DPPH, OH, and superoxide anion radicals. nih.gov One of the compounds, 4f, demonstrated better OH radical scavenging activity than the standard ascorbic acid. nih.gov Similarly, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were synthesized and showed effective radical scavenging capabilities. cbijournal.com

The antioxidant properties of these derivatives are significant as oxidative stress is implicated in various diseases, including cancer and inflammatory disorders. nih.govnih.gov

Table 2: Other Biological Activities of Pyridazinone Derivatives

| Biological Activity | Derivative Class | Key Findings | Reference(s) |

| Anticonvulsant | 6-(substituted-phenyl)-3(2H)pyridazinones | 6-(2',4'-dichlorophenyl)-3(2H)pyridazinone was the most potent against maximal electroshock seizures. | nih.gov |

| Antisecretory/Antiulcer | 3(2H)-pyridazinones with a C-6 phenyl group and N-2 alkyl thioamide side chain | Potent gastric antisecretory activity and effectiveness in ulcer models. | nih.gov |

| Antioxidant | 2H-pyridazine-3-one and 6-chloropyridazine analogues | Strong inhibition of superoxide anion and lipid peroxidation. | nih.govtandfonline.com |

| Antioxidant | 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives | Compound 4f showed superior OH radical scavenging activity compared to ascorbic acid. | nih.gov |

Plant Growth Stimulant Activity

Pyridazine derivatives are recognized for their influence on plant growth and development. While specific studies focusing solely on the plant growth stimulant activity of this compound derivatives are not extensively detailed in the provided search results, the broader class of pyridine-containing compounds is known to encompass plant growth regulators. This suggests a potential avenue for future research into the specific effects of these pyridazinone derivatives on plant physiology, separate from their herbicidal actions.

Herbicidal Properties and Agrochemistry Applications

The most prominent application of this compound and its derivatives is in the field of agrochemicals, particularly as herbicides. chemimpex.com This compound is a key ingredient in the development of crop protection products designed to control unwanted plant growth, thereby enhancing agricultural productivity. chemimpex.com

One notable derivative, Chloridazon (also known as Pyrazon), is a selective herbicide used extensively in beet cultivation to manage annual broad-leafed weeds. nih.gov Its mechanism of action involves the inhibition of photosynthesis and the Hill reaction. nih.gov The compound is readily absorbed by plant roots and translocated throughout the plant. nih.gov

The general structure of pyridazinone derivatives allows for various substitutions, leading to a broad spectrum of herbicidal activity. Research into phenylpyridine derivatives, which share a structural resemblance, has shown that these compounds can act by inhibiting protoporphyrinogen-IX-oxidase (PPO). researchgate.net This mode of action is effective against a wide range of broadleaf and grass weed species under both pre- and post-emergent conditions. researchgate.net The versatility of the pyridazine and related heterocyclic structures allows for the synthesis of a large number of derivatives with potent herbicidal effects. researchgate.net

Table 1: Herbicidal Activity of Selected Pyridazinone and Phenylpyridine Derivatives

| Compound/Class | Target Weeds | Mechanism of Action | Application |

| Chloridazon (Pyrazon) | Annual broad-leafed weeds | Inhibition of photosynthesis and Hill reaction nih.gov | Pre- and post-emergent in beet cultivation nih.gov |

| Phenylpyridines | Broadleaf and grass weeds | Inhibition of protoporphyrinogen-IX-oxidase researchgate.net | Pre- and post-emergent researchgate.net |

Pesticide and Fungicidal Activities

In addition to their herbicidal properties, derivatives of this compound also exhibit significant pesticidal and fungicidal activities, making them valuable multi-functional agrochemicals. chemimpex.com

Pesticidal Activity:

Research has explored the synthesis of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties as potential insecticides. nih.gov Studies using the leaf dipping method have demonstrated high efficacy against pests such as Mythimna separata. nih.gov For instance, several synthesized compounds exhibited 100% inhibition of this pest at a concentration of 500 mg/L, highlighting the potential of the 2-phenylpyridine scaffold in discovering new and effective insecticides. nih.gov

Fungicidal Activity:

The fungicidal potential of pyridazinone derivatives has also been a subject of investigation. An effective method has been developed for preparing novel 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. nih.gov Preliminary antifungal activity tests revealed that some of these synthesized compounds displayed good activity against pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov This indicates the promise of this class of compounds in developing new agents to protect crops from fungal diseases. The unique structure of these compounds allows for effective targeting of specific pests and fungi while aiming to minimize the impact on non-target organisms. chemimpex.com

Anti-AIDS Activity

Beyond their agrochemical applications, certain derivatives of related heterocyclic structures have been investigated for their potential as therapeutic agents, specifically for their anti-HIV activity. While direct studies on this compound derivatives are not extensively covered, research on structurally analogous compounds provides valuable insights.

For example, studies on novel podophyllotoxin (B1678966) derivatives, which also feature complex heterocyclic systems, have shown inhibitory effects on HIV replication. nih.gov Modifications at various positions on the core structure led to compounds with significant anti-HIV activity. nih.gov

Similarly, research into 3′R,4′R-di-O-(−)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) derivatives has identified potent anti-HIV agents. nih.gov These compounds have shown efficacy against both non-drug-resistant and multi-drug-resistant strains of HIV. nih.gov For instance, certain DCP analogs exhibited potent anti-HIV activity with EC50 values in the micromolar range and high therapeutic indexes. nih.gov The mechanism of action for some related compounds involves the inhibition of HIV reverse transcriptase (RT). nih.gov These findings underscore the potential of complex heterocyclic compounds, a broad class that includes pyridazinone derivatives, in the development of new anti-HIV drugs.

Table 2: Anti-HIV Activity of Selected Heterocyclic Derivatives

| Compound Class | Virus Strain(s) | Mechanism of Action (where specified) | Key Findings |

| Podophyllotoxin derivatives | HIV-1 | Not specified | Some derivatives showed good activity with low EC50 values nih.gov |

| DCP derivatives | Wild-type and drug-resistant HIV | Inhibition of HIV reverse transcriptase (RT) nih.gov | Potent activity with high therapeutic indexes against multiple strains nih.gov |

Structure Activity Relationship Sar Studies and Mechanism of Action Elucidation

Impact of Substituent Variations on Biological Activity

The introduction and modification of substituents are fundamental strategies in drug design and agrochemical development. For the pyridazinone scaffold, even minor changes can lead to significant shifts in biological efficacy and selectivity.

For instance, in studies on other N-phenyl compounds, halogenated substituents on the phenyl ring were found to increase lipophilicity, often enhancing the molecule's ability to permeate the phospholipid bilayer of cell membranes. nih.gov This suggests that modifications to the N-2 phenyl ring of the title compound could tailor its bioavailability and target engagement.

Table 1: Inferred Structure-Activity Relationships of the N-2 Phenyl Moiety

| Substituent on Phenyl Ring | Predicted Impact on Activity | Rationale |

|---|---|---|

| Halogens (e.g., Cl, F, Br) | Increased lipophilicity, potentially enhanced membrane permeability | Halogens increase the non-polar character of the molecule. nih.gov |

| Electron-donating groups (e.g., -OH) | Decreased lipophilicity | Introduction of polar groups can reduce membrane passage but may form specific hydrogen bonds with a target. nih.gov |

Note: This table is based on general principles observed in related N-phenyl chemical series.

The presence of chlorine atoms at the C-4 and C-5 positions of the pyridazinone ring is a defining feature of the molecule and is crucial for its bioactivity. eurochlor.org Halogenation, particularly chlorination, can profoundly influence a molecule's potency. eurochlor.orgresearchgate.net The introduction of chlorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and may lead to higher adsorption to proteins and enzymes. researchgate.net